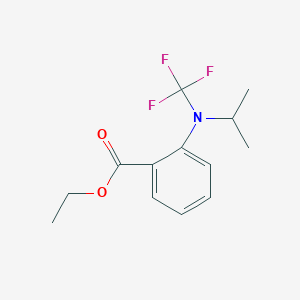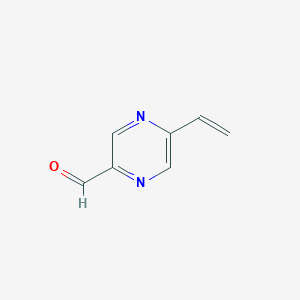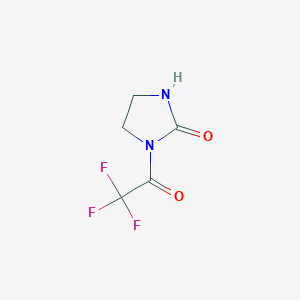
1-(Trifluoroacetyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)imidazolidin-2-one is a fluorinated heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The trifluoroacetyl group attached to the imidazolidinone ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Trifluoroacetyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of trifluoroacetyl chloride as the acylating agent. In this process, imidazolidin-2-one is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoroacetyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Imidazolidinone derivatives with various oxidation states.
Reduction: Imidazolidin-2-one.
Substitution: Substituted imidazolidinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)imidazolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Trifluoroacetyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity. The imidazolidinone ring provides structural stability and facilitates the compound’s interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which imparts different electronic and steric effects.
Hydantoin: A structurally related compound with a similar five-membered ring but different functional groups.
Uniqueness
1-(Trifluoroacetyl)imidazolidin-2-one is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
5391-41-3 |
|---|---|
Molekularformel |
C5H5F3N2O2 |
Molekulargewicht |
182.10 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)3(11)10-2-1-9-4(10)12/h1-2H2,(H,9,12) |
InChI-Schlüssel |
ACUWFQYXVZLYSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)

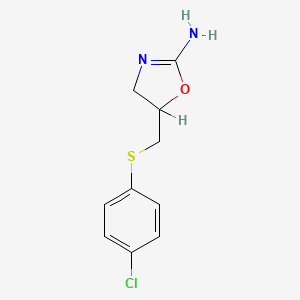

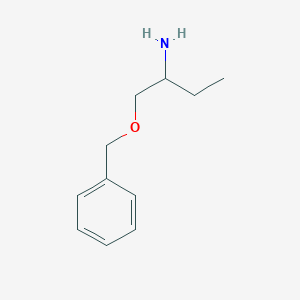
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)

